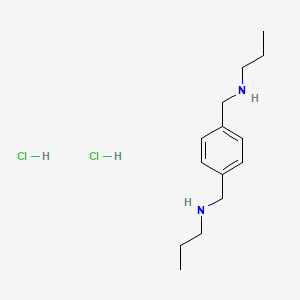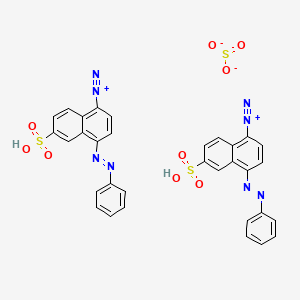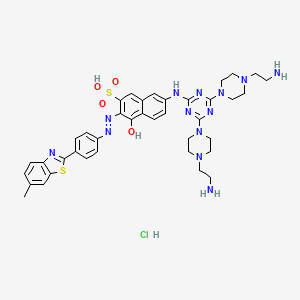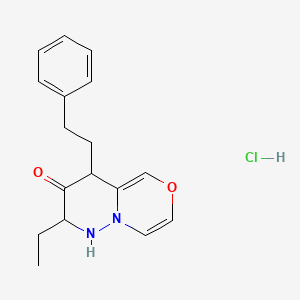
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound that belongs to the class of pyrido-oxazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The monohydrochloride form indicates that the compound is a hydrochloride salt, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the ethyl and phenylethyl groups via alkylation or acylation reactions.
- Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one: The base form without the hydrochloride salt.
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
The monohydrochloride form of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one may offer unique properties such as improved solubility and stability compared to its base form or other salt forms. These properties can enhance its effectiveness in various applications.
特性
CAS番号 |
88799-56-8 |
|---|---|
分子式 |
C17H21ClN2O2 |
分子量 |
320.8 g/mol |
IUPAC名 |
2-ethyl-4-(2-phenylethyl)-2,4-dihydro-1H-pyridazino[6,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-2-15-17(20)14(9-8-13-6-4-3-5-7-13)16-12-21-11-10-19(16)18-15;/h3-7,10-12,14-15,18H,2,8-9H2,1H3;1H |
InChIキー |
GENJHAWNBIUGPB-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)C(C2=COC=CN2N1)CCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


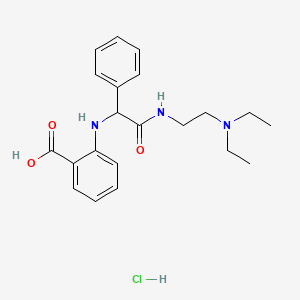
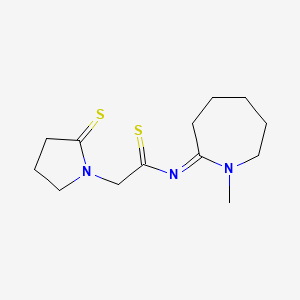

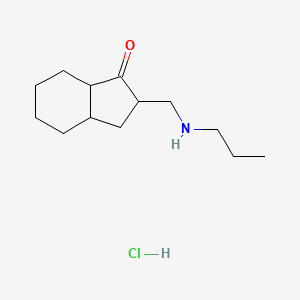


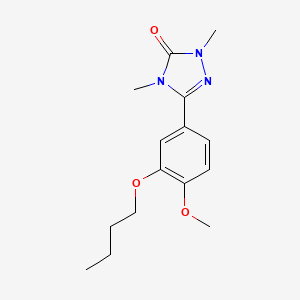
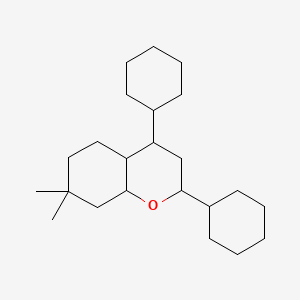
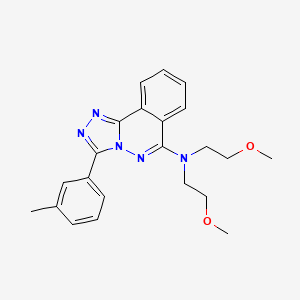
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
